molecular formula C11H16N2 B6229673 [1-(pyridin-2-yl)cyclopentyl]methanamine CAS No. 1176042-23-1

[1-(pyridin-2-yl)cyclopentyl]methanamine

Cat. No.: B6229673
CAS No.: 1176042-23-1
M. Wt: 176.3
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Description

[1-(Pyridin-2-yl)cyclopentyl]methanamine (CAS: 1176042-23-1) is a bicyclic amine featuring a cyclopentane ring fused to a pyridine moiety via a single carbon bridge, with a primary amine group (-CH2NH2) attached to the cyclopentyl ring. Its molecular formula is C11H16N2 (molecular weight: 176.3 g/mol), and its structure is characterized by the SMILES notation C1CCC(C1)(CN)C2=CC=CC=N2 . The compound is primarily utilized in research settings as a ligand or intermediate in organic synthesis and coordination chemistry .

Predicted physicochemical properties include a collision cross-section (CCS) of 140.4 Ų for the [M+H]+ adduct, which is critical for mass spectrometry-based identification .

Properties

CAS No.

1176042-23-1

Molecular Formula

C11H16N2

Molecular Weight

176.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(pyridin-2-yl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmagnesium bromide with 2-bromopyridine, followed by reductive amination with formaldehyde and ammonia. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity.

Chemical Reactions Analysis

Types of Reactions

[1-(pyridin-2-yl)cyclopentyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of cyclopentylmethanamine derivatives.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

[1-(pyridin-2-yl)cyclopentyl]methanamine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of [1-(pyridin-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially affecting receptors and enzymes involved in neurotransmission. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of dopamine and serotonin pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) [1-(4-Chlorophenyl)cyclopentyl]methanamine
  • Structure : Replaces the pyridin-2-yl group with a 4-chlorophenyl ring.
  • Molecular Formula : C12H15ClN2 (molecular weight: 222.7 g/mol) .
b) [1-(6-Methylpyridin-2-yl)cyclopentyl]methanamine
  • Structure : Adds a methyl group at the 6-position of the pyridine ring.
  • Enhanced lipophilicity compared to the parent compound .

Variations in Alicyclic Ring Size

a) [1-(Pyridin-2-yl)cyclobutyl]methanamine
  • Structure : Cyclobutane replaces cyclopentane.
  • Molecular Formula : C10H14N2 (molecular weight: 162.23 g/mol) .
  • Reduced molecular weight correlates with lower boiling point and altered solubility.
b) [1-(Pyridin-2-yl)cyclopropyl]methanamine
  • Structure : Cyclopropane ring introduces high ring strain.
  • Impact: Extreme strain may enhance reactivity in ring-opening reactions. Limited commercial availability due to synthetic challenges .

Functional Group Modifications

a) C-[1-(2-Methyl-piperidin-1-yl)-cyclopentyl]-methylamine
  • Structure : Replaces the pyridine with a 2-methylpiperidine group.
  • Molecular Formula : C12H22N2 (molecular weight: 194.3 g/mol) .
  • Key Differences: Piperidine introduces a secondary amine, increasing basicity (pKa ~11 vs. pyridine’s pKa ~5). Potential for altered pharmacokinetics in biological applications.

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Alicyclic Ring Size CCS [M+H]+ (Ų)
[1-(Pyridin-2-yl)cyclopentyl]methanamine C11H16N2 176.3 Pyridin-2-yl Cyclopentane 140.4
[1-(4-Chlorophenyl)cyclopentyl]methanamine C12H15ClN2 222.7 4-Chlorophenyl Cyclopentane N/A
[1-(Pyridin-2-yl)cyclobutyl]methanamine C10H14N2 162.2 Pyridin-2-yl Cyclobutane N/A
[1-(6-Methylpyridin-2-yl)cyclopentyl]methanamine C12H18N2 190.3 6-Methylpyridin-2-yl Cyclopentane N/A

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